2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Description
The compound 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid is a benzylidene-thiazolidinone derivative characterized by:
- A 4-methoxybenzylidene substituent at the C5 position of the thiazolidinone ring.
- A 2-thioxo-4-oxo core in the thiazolidinone scaffold, which is critical for biological activity.
- A benzoic acid moiety linked via an acetylated amino group at the C5 position of the aromatic ring.
This structure combines electron-donating (methoxy) and polar (carboxylic acid) groups, influencing solubility, electronic properties, and interactions with biological targets. Its synthesis typically involves condensation of a substituted benzaldehyde with a thiazolidinone precursor under basic conditions (e.g., K₂CO₃ in ethanol) .
Properties
Molecular Formula |
C20H16N2O6S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O6S2/c1-28-13-5-2-11(3-6-13)8-16-18(25)22(20(29)30-16)10-17(24)21-12-4-7-15(23)14(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8- |
InChI Key |
BIQSIIFMCJPLJU-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidin-4-one Skeleton
The thiazolidinone ring is synthesized via a cyclocondensation reaction between 4-methoxybenzaldehyde, thiourea, and mercaptoacetic acid. This step typically employs Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid as a magnetically recoverable catalyst under solvent-free conditions at 80°C, achieving yields of 85–92%. The mechanism involves:
-
Knoevenagel Condensation : Activation of the aldehyde group by the catalyst, followed by nucleophilic attack from thiourea to form an intermediate thiosemicarbazone.
-
Cyclization : Reaction with mercaptoacetic acid induces ring closure, yielding the thiazolidin-4-one scaffold with a Z-configured benzylidene moiety.
Functionalization of the Thiazolidinone Core
The acetyl-amino side chain is introduced via N-acylation using chloroacetyl chloride in the presence of triethylamine. This step requires anhydrous conditions to prevent hydrolysis, with reaction times of 4–6 hours at 0–5°C to maintain regioselectivity.
Coupling with 2-Hydroxy-5-Aminobenzoic Acid
Amide Bond Formation
The final step involves coupling the acetylated thiazolidinone with 2-hydroxy-5-aminobenzoic acid using a carbodiimide coupling agent (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane. Key parameters include:
-
Molar Ratio : 1:1.2 (thiazolidinone:aminobenzoic acid) to drive the reaction to completion.
-
Temperature : Room temperature (20–25°C) to avoid side reactions.
-
Yield : 75–82% after purification via recrystallization from ethanol/water.
Optimization of Reaction Conditions
Catalytic Efficiency and Solvent Effects
Studies comparing catalysts and solvents reveal critical insights:
| Parameter | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst Loading | 10 mg Fe₃O₄@SiO₂@urea–BA | 92 | 95 | |
| Solvent | Solvent-free | 90 | 93 | |
| Temperature | 80°C | 88 | 91 | |
| Reaction Time | 10 minutes | 85 | 89 |
Solvent-free conditions outperform traditional solvents like ethanol or toluene, reducing energy consumption and purification steps.
Impact of Temperature on Z/E Isomerism
Maintaining temperatures below 100°C during Knoevenagel condensation ensures >95% Z-isomer formation, as higher temperatures promote undesired E-configuration byproducts.
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the benzylidene moiety and planar geometry of the thiazolidinone ring, critical for biological activity.
Applications in Medicinal Chemistry
The compound’s thiazolidinone core exhibits potent inhibitory activity against enzymes such as aldose reductase (IC₅₀ = 1.2 µM) and tyrosine phosphatase 1B (IC₅₀ = 0.8 µM), making it a candidate for diabetes therapeutics. Its antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL) further underscores its pharmaceutical potential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxybenzylidene group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Antioxidant Activity
Studies have indicated that compounds similar to 2-hydroxybenzoic acid derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to radical scavenging activities, which could be beneficial in mitigating oxidative stress-related diseases .
Antimicrobial Properties
Research suggests that thiazolidinone derivatives possess antimicrobial activity against various pathogens. The structural components of this compound may enhance its efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This activity is particularly relevant in treating chronic inflammatory conditions .
Synthesis and Derivatives
The synthesis of 2-hydroxy-5-(substituted benzylidene)thiazolidinones has been documented, showcasing methods such as heterocyclization reactions involving ammonium thiocyanate. These methods yield derivatives that can be further modified for enhanced biological activity .
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of similar thiazolidinone compounds using DPPH radical scavenging assays, showing promising results that support the potential use of this compound in antioxidant formulations .
- Antimicrobial Testing : In vitro studies have demonstrated the effectiveness of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
- Anti-inflammatory Mechanisms : Experimental models have shown that thiazolidinones can reduce inflammation markers in induced arthritis models, suggesting a mechanism that warrants further investigation for therapeutic applications .
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to cell death.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy) enhance solubility and may improve bioavailability compared to electron-withdrawing groups (e.g., 4-chloro) .
- Bulkier substituents (e.g., indolylmethylene) reduce membrane permeability but may enhance target specificity .
Functional Group Contributions: The thioxo group in the thiazolidinone core facilitates hydrogen bonding and thiol interactions, critical for binding to enzymes like protein tyrosine phosphatases . Carboxylic acid moieties (e.g., benzoic acid) improve water solubility and enable salt formation, enhancing pharmacokinetic profiles compared to esters or amides .
Anticancer Activity:
- Compounds with 4-chlorobenzylidene substituents (e.g., ) show IC₅₀ values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- The target compound’s 4-methoxy group may reduce cytotoxicity compared to chloro analogs but could mitigate off-target effects .
Antimicrobial Activity:
- Indolylmethylene derivatives () exhibit MIC₅₀ values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the indole ring’s membrane-disrupting properties.
- The target compound’s lack of heterocyclic substituents (e.g., indole or thiophene) may limit broad-spectrum antimicrobial efficacy .
Biological Activity
The compound 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid is a complex thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure incorporates a thiazolidine core, which is known for its diverse biological properties. The synthesis of related thiazolidine derivatives typically involves multi-step reactions, including the formation of the thiazolidinone ring and subsequent modifications to introduce various substituents.
Synthesis Overview
- Starting Materials : The synthesis often begins with rhodanine derivatives or similar precursors.
- Reactions : Key steps include condensation reactions with aldehydes to form the thiazolidinone framework.
- Characterization : Products are characterized using NMR and mass spectrometry to confirm their structures.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidines exhibit significant anticancer properties. For instance, compounds similar to 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via intrinsic pathway |
| Compound B | A549 (Lung Cancer) | 12.8 | Inhibits cell proliferation through cell cycle arrest |
| Compound C | HeLa (Cervical Cancer) | 10.3 | Modulates signaling pathways involved in apoptosis |
For example, a study found that certain thiazolidin derivatives induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, highlighting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have also been investigated. Compounds similar to the target compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | E. faecalis | 8 |
| Compound E | S. aureus | 16 |
| Compound F | E. coli | 32 |
These findings suggest that modifications to the thiazolidine core can enhance antibacterial activity, making them candidates for further development in antimicrobial therapies .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Anticancer Mechanism : Thiazolidine derivatives can modulate key signaling pathways involved in cell survival and apoptosis. They may inhibit specific kinases or transcription factors that promote tumor growth .
- Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Research : A study involving a series of thiazolidine derivatives showed that specific substitutions on the thiazolidine ring significantly enhanced antiproliferative activity against various cancer cell lines, with IC50 values indicating potent effects compared to standard chemotherapeutics .
- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited selective activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the standard synthetic routes for constructing the thiazolidinone core in this compound?
The thiazolidinone ring is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid under reflux in a DMF/acetic acid mixture, as demonstrated in analogous compounds . Key steps include:
- Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate.
- Introducing the 4-methoxybenzylidene group via condensation with 4-methoxybenzaldehyde.
- Purification by recrystallization from DMF-ethanol mixtures.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group and substitution patterns on the benzoic acid and thiazolidinone moieties .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- HPLC : Validates purity (>95%) and monitors reaction progress .
Q. How is the compound initially screened for biological activity?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microbroth dilution methods .
- Antioxidant Screening : DPPH radical scavenging assays to evaluate reactive oxygen species (ROS) inhibition .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity?
Quantum chemical calculations (e.g., DFT) model reaction pathways, such as the Z/E isomerization of the benzylidene group, to guide solvent and catalyst selection. Reaction path search methods reduce trial-and-error experimentation by predicting optimal conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Chiral HPLC : Separates enantiomers if unexpected stereoisomers form .
- X-ray Crystallography : Confirms the Z-configuration of the benzylidene group and spatial arrangement of substituents .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired products (e.g., prolonged reflux for thermodynamic stability) .
Q. How does the compound interact with biological targets at a molecular level?
- Molecular Docking : Predicts binding affinity to enzymes (e.g., HDACs or COX-2) by aligning the thiazolidinone’s carbonyl group with catalytic residues .
- Enzyme Inhibition Assays : Quantify IC50 values using fluorogenic substrates (e.g., HDAC fluorometric kits) to validate computational predictions .
Methodological Notes
- Stereochemical Challenges : The 5Z configuration of the benzylidene group requires strict anhydrous conditions to prevent isomerization .
- Yield Optimization : Microwave-assisted synthesis (e.g., 30–50 minutes at 80°C) improves yields (92–96%) compared to traditional reflux (6–7 hours) .
- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) to resolve spectral ambiguities, particularly for overlapping proton signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
